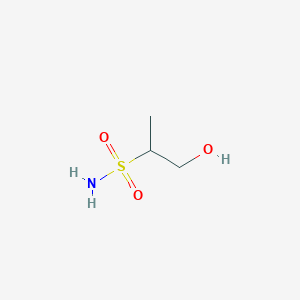

1-Hydroxypropane-2-sulfonamide

Description

Historical Context of Sulfonamide Chemistry and its Research Significance

The journey of sulfonamide chemistry began in the early 20th century, marking a pivotal moment in the history of medicine. These synthetic antimicrobial agents were the first to be used systemically and are credited with ushering in the antibiotic era. mdpi.com The initial breakthrough came in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye, which was found to be effective against bacterial infections. nih.gov This discovery, spearheaded by Gerhard Domagk, who was awarded the Nobel Prize in 1939, revolutionized the treatment of infectious diseases before the widespread availability of penicillin. ajchem-b.com

The initial antibacterial sulfonamides, often referred to as sulfa drugs, work by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. nih.gov Since humans obtain folic acid from their diet, these drugs can selectively target bacterial metabolic pathways. nih.gov This mechanism of action established sulfonamides as a cornerstone of antimicrobial therapy for many years, treating a wide range of infections. ajchem-b.comnih.gov The development of thousands of sulfonamide derivatives since the initial discoveries has led to improved efficacy and a broader spectrum of applications. ajchem-b.comresearchgate.net

Position of Hydroxy-Substituted Sulfonamides within Contemporary Organic and Medicinal Chemistry Research

While the classic application of sulfonamides is in antibacterial therapy, contemporary research has unveiled a much broader range of biological activities. ajchem-b.comnih.gov The introduction of various substituents to the sulfonamide core has led to compounds with diuretic, anticonvulsant, anti-inflammatory, and anticancer properties. mostwiedzy.pl

Within this diverse class, hydroxy-substituted sulfonamides have garnered significant interest in medicinal chemistry. The hydroxyl group can introduce new hydrogen bonding interactions, potentially enhancing the binding affinity and selectivity of the molecule for its biological target. mostwiedzy.plnih.gov Research into hydroxy-substituted sulfonamides has shown their potential as inhibitors of various enzymes, including carbonic anhydrases, which are implicated in conditions like glaucoma and certain types of cancer. nih.gov The strategic placement of hydroxyl groups on the sulfonamide scaffold is a key area of investigation for developing novel therapeutic agents with improved pharmacological profiles. mostwiedzy.plresearchgate.net Furthermore, aliphatic sulfonamides, a less-explored subclass compared to their aromatic counterparts, are gaining attention as effective inhibitors for several carbonic anhydrase isoforms involved in pathological states. nih.gov

Overview of 1-Hydroxypropane-2-sulfonamide within the Broader Sulfonamide Class and its Unique Structural Features

This compound is an aliphatic sulfonamide. Its structure consists of a three-carbon propane (B168953) chain with a hydroxyl (-OH) group attached to the first carbon and a sulfonamide (-SO2NH2) group attached to the second carbon. This primary sulfonamide is chiral, existing as two distinct enantiomers: (R)-1-Hydroxypropane-2-sulfonamide and (S)-1-Hydroxypropane-2-sulfonamide.

The unique structural features of this compound lie in its simplicity and the specific placement of its functional groups. The presence of the hydroxyl group offers a potential site for hydrogen bonding, which is a critical interaction in many biological systems. The aliphatic nature of the propane backbone distinguishes it from the more extensively studied aromatic sulfonamides. The introduction of substituents on the aliphatic carbon atom of sulfonamides of the R-CH2-SO2NH2 type can be instrumental in modulating the inhibitor's affinity for a specific carbonic anhydrase isoform. nih.gov

While extensive academic research specifically focused on this compound is not widely available in published literature, its fundamental structure suggests potential areas of investigation. Based on the known roles of similar small, functionalized aliphatic sulfonamides, it could be a candidate for studies related to enzyme inhibition or as a building block in the synthesis of more complex molecules.

Below are the known properties of the enantiomers of this compound, primarily sourced from chemical supplier data.

| Property | (S)-1-Hydroxypropane-2-sulfonamide | (R)-1-Hydroxypropane-2-sulfonamide |

|---|---|---|

| CAS Number | 2490188-01-5 | 2490187-98-7 |

| Molecular Formula | C₃H₉NO₃S | C₃H₉NO₃S |

| Molecular Weight | 139.17 g/mol | 139.17 g/mol |

| Physical Form | Oil | Data not available |

| Purity | 95% | Data not available |

| Predicted pKa | Data not available | 10.22 ± 0.60 |

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypropane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c1-3(2-5)8(4,6)7/h3,5H,2H2,1H3,(H2,4,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVBTOYEOSZCEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493291-66-9 | |

| Record name | 1-hydroxypropane-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1 Hydroxypropane 2 Sulfonamide and Its Analogues

Classical and Conventional Approaches to Sulfonamide Synthesis

The traditional methods for constructing the sulfonamide linkage have been the bedrock of sulfonamide chemistry for decades. These approaches are characterized by their reliability and well-understood mechanisms.

Sulfonylation of Amines with Sulfonyl Chlorides and Related Reagents

The most prevalent and classical method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.comijarsct.co.in This reaction, often referred to as the Hinsberg test for amines, is a robust and widely applicable method. For the synthesis of 1-hydroxypropane-2-sulfonamide, this would theoretically involve the reaction of 2-amino-1-propanol with a suitable sulfonylating agent.

A plausible synthetic route would start with the reaction of 2-amino-1-propanol with a sulfonyl chloride, such as methanesulfonyl chloride or a protected version thereof, in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. cbijournal.com The presence of the hydroxyl group in 2-amino-1-propanol could potentially lead to side reactions, such as O-sulfonylation. Therefore, protection of the hydroxyl group might be necessary prior to the sulfonylation of the amine.

The general reaction scheme is as follows:

Step 1: Protection of the hydroxyl group (optional but often necessary). The hydroxyl group of 2-amino-1-propanol can be protected using a variety of standard protecting groups, such as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether.

Step 2: Sulfonylation of the amine. The protected amino alcohol is then reacted with a sulfonyl chloride in the presence of a base.

Step 3: Deprotection of the hydroxyl group. The protecting group is removed under appropriate conditions to yield the final this compound.

An alternative to sulfonyl chlorides are sulfonyl anhydrides, which can also be employed for the sulfonylation of amines.

| Reagent/Catalyst | Role | Typical Conditions |

| Sulfonyl Chloride (e.g., MsCl) | Sulfonylating agent | Inert solvent (DCM, THF), 0 °C to room temp. |

| Base (e.g., Pyridine, Et3N) | HCl scavenger | Stoichiometric or excess |

| Protecting Group (e.g., TBDMSCl) | Protects hydroxyl group | With a base like imidazole |

Modern and Advanced Synthetic Techniques for Sulfonamides

In recent years, significant advancements have been made in the synthesis of sulfonamides, focusing on improving efficiency, substrate scope, and environmental friendliness. These modern techniques offer powerful alternatives to the classical methods.

Metal-Catalyzed Coupling Reactions in Sulfonamide Formation

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds, including the sulfonamide linkage. Copper- and palladium-catalyzed reactions are particularly prominent in this area. organic-chemistry.orgresearchgate.net For instance, the copper-catalyzed N-arylation of sulfonamides with aryl boronic acids has been well-established. While typically used for aryl sulfonamides, modifications of these methods could potentially be adapted for the synthesis of alkyl sulfonamides.

A potential application for the synthesis of analogues of this compound could involve the coupling of a pre-formed sulfonamide with a suitable alkyl halide or pseudohalide bearing a protected hydroxyl group, catalyzed by a transition metal complex.

| Metal Catalyst | Ligand | Coupling Partner | Typical Conditions |

| Copper(I) Iodide | DMEDA | Aryl Iodide | Basic conditions, elevated temp. |

| Palladium(II) Acetate (B1210297) | Buchwald-type phosphine | Aryl Bromide | Base, inert solvent |

| Indium | None | Sulfonyl Chloride | Room temperature, base-free organic-chemistry.orgresearchgate.net |

C-H Activation Strategies for Sulfonamide Synthesis

Direct C-H functionalization represents a highly atom-economical and efficient approach to forming C-N bonds. rsc.org The direct sulfonamidation of C-H bonds, often catalyzed by transition metals like rhodium, iridium, or palladium, allows for the formation of sulfonamides without the need for pre-functionalized starting materials. rsc.org

For a molecule like this compound, a C-H activation approach would be challenging for the primary sulfonamide itself. However, for the synthesis of N-substituted analogues, this strategy could be highly effective. For example, a directing group could be installed on the propane (B168953) backbone to guide the C-H activation and subsequent amination with a sulfonamide source.

Solid-Phase Synthesis Methodologies for Sulfonamide Scaffolds

Solid-phase synthesis has become an invaluable tool for the rapid generation of compound libraries for drug discovery. nih.govnih.gov The synthesis of sulfonamides on a solid support typically involves anchoring either the amine or the sulfonyl chloride component to a resin, followed by reaction with the other component in solution. acs.org

A solid-phase approach to a library of this compound analogues could involve:

Attaching a protected 2-amino-1-propanol derivative to a suitable resin.

Reacting the resin-bound amine with a diverse set of sulfonyl chlorides.

Cleaving the products from the resin and subsequent deprotection to yield the final sulfonamides.

This methodology allows for high-throughput synthesis and purification. nih.govnih.gov

| Resin Type | Linker | Cleavage Condition |

| Wang Resin | Ester | Trifluoroacetic acid (TFA) |

| Rink Amide Resin | Amide | TFA |

| 2-Chlorotrityl Chloride Resin | Trityl | Mildly acidic (e.g., AcOH) |

Convergent One-Pot Synthetic Protocols for Sulfonamides

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and time savings. nih.govacs.orgthieme-connect.comresearchgate.net Several one-pot procedures for the synthesis of sulfonamides have been developed.

One such strategy could involve the in situ generation of a sulfonyl chloride from a sulfonic acid or a thiol, followed by immediate reaction with an amine. For the synthesis of this compound, one could envision a one-pot process starting from 2-amino-1-propanol and a suitable sulfur-containing precursor that is converted to the reactive sulfonylating agent in the same pot. Recent developments have shown the conversion of aromatic carboxylic acids to sulfonyl chlorides followed by one-pot amination, a strategy that could potentially be adapted for aliphatic systems. nih.govacs.orgresearchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles are being applied to create more sustainable and efficient manufacturing routes.

Synthesis in Aqueous Media and under Dynamic pH Control

Traditionally, sulfonamide synthesis has relied on organic solvents. However, these solvents often pose environmental and health risks. A significant advancement in green chemistry is the use of water as a reaction medium. rsc.orgrsc.org The synthesis of sulfonamides from amino compounds and arylsulfonyl chlorides can be effectively carried out in water at room temperature. rsc.orgsci-hub.se

A key innovation in this area is the application of dynamic pH control. rsc.orgrsc.org The reaction's efficiency is highly dependent on the pH; lower pH levels (< 7.0) result in little to no reaction, while higher levels (> 10) can accelerate the undesirable hydrolysis of the sulfonyl chloride starting material. rsc.org By carefully maintaining the pH between 8.0 and 9.0 using an aqueous base like sodium carbonate, the reaction proceeds efficiently. rsc.orgnih.gov This method uses equimolar amounts of the reactants and avoids organic bases. rsc.orgrsc.org A major advantage is the simplified product isolation, which often only requires filtration after acidifying the solution, yielding products with high purity and in excellent yields. rsc.orgsci-hub.sersc.org This approach significantly reduces waste, making it an ideal green chemistry process. rsc.org

Catalyst-Free and Oxidant-Free Electrochemical Synthesis of Sulfonamides

Electrosynthesis has emerged as a powerful green chemistry tool because it uses electricity to drive reactions, often eliminating the need for chemical oxidants or catalysts that can be toxic and generate waste. semanticscholar.orgrsc.org Several protocols have been developed for the electrochemical synthesis of sulfonamides under catalyst-free and external oxidant-free conditions. rsc.orgrsc.orgnih.gov

One such method involves the electrochemical reaction between sulfonyl hydrazides and amines in an aqueous medium. rsc.org This process is notable for its mild conditions and can be easily scaled up. rsc.org Another innovative approach is a convergent paired electrochemical synthesis where a nitro compound is reduced at the cathode to generate an amine precursor in-situ, while a sulfonyl hydrazide is oxidized at the anode to form a sulfinic acid. nih.gov These electro-generated species then react in the same pot to form the sulfonamide. nih.gov This method is particularly green as it avoids the direct use of potentially toxic amines. nih.gov These electrochemical strategies are characterized by their high efficiency, mild operating conditions, and the avoidance of hazardous reagents. semanticscholar.orgrsc.org

Ultrasound-Assisted and Microwave-Assisted Sulfonamide Synthesis

The use of alternative energy sources like ultrasound and microwaves can significantly enhance the efficiency of chemical reactions, aligning with green chemistry principles by reducing reaction times and energy consumption.

Ultrasound-assisted synthesis employs high-frequency sound waves to create localized areas of high pressure and temperature, a phenomenon known as acoustic cavitation, which accelerates the reaction. nih.govresearchgate.net This technique has been successfully used for the one-pot synthesis of sulfonamide-containing hybrids, demonstrating the efficiency of ultrasound activation. nih.gov Studies have shown that ultrasound-assisted condensation of aryl sulfonyl chlorides and amines can lead to high yields (over 70-85%) in short reaction times (20-25 minutes) at room temperature. researchgate.netniscpr.res.in

Microwave-assisted synthesis utilizes microwave irradiation to heat the reaction mixture directly and rapidly, often reducing reaction times from hours to minutes. organic-chemistry.orgacs.orgthieme-connect.com A notable method involves the direct synthesis of sulfonamides from sulfonic acids or their salts. organic-chemistry.orgacs.org This process uses a two-step microwave irradiation protocol that is highly efficient, avoids the isolation of unstable intermediates like sulfonyl chlorides, and simplifies purification. organic-chemistry.orgacs.orgresearchgate.net The reaction tolerates a wide range of starting materials and consistently produces high yields. organic-chemistry.orgacs.org

| Method | Key Advantage | Typical Conditions | Reference |

| Aqueous Media with Dynamic pH Control | Eliminates organic solvents; simplifies product isolation. | Water solvent, pH 8.0-9.0 maintained with Na₂CO₃ at room temperature. | rsc.orgrsc.orgnih.gov |

| Catalyst-Free Electrochemical Synthesis | Avoids catalysts and chemical oxidants, reducing waste. | Electrochemical cell, constant current, aqueous medium. | rsc.orgrsc.orgnih.gov |

| Ultrasound-Assisted Synthesis | Shorter reaction times and high yields at room temperature. | Ultrasound irradiation (e.g., 20-25 minutes). | nih.govresearchgate.netniscpr.res.in |

| Microwave-Assisted Synthesis | Dramatically reduced reaction times (e.g., 7-10 minutes) and high efficiency. | Microwave irradiation at elevated temperatures (e.g., 50-200 °C). | organic-chemistry.orgacs.orgnih.gov |

Enantioselective Synthesis of Chiral this compound Isomers

The this compound molecule is chiral, meaning it exists in two non-superimposable mirror-image forms called enantiomers. As these isomers can have different biological activities, methods for synthesizing them in an enantiomerically pure form are crucial.

Asymmetric Catalysis in Hydroxy-Sulfonamide Formation (e.g., using (R)-2-aminopropan-1-ol or similar precursors)

A primary strategy for enantioselective synthesis is to use a chiral starting material that imparts its stereochemistry to the final product. The use of enantiopure amino alcohols, such as (R)-2-aminopropan-1-ol or its (S)-isomer, is a direct and effective approach. nih.govosti.gov These precursors are commercially available and can be reacted with a sulfonylating agent. The pre-existing stereocenter in the amino alcohol guides the formation of the desired enantiomer of the final hydroxy-sulfonamide with high fidelity. For instance, a synthetic route to piperazine (B1678402) sulfonamides utilized (R)-2-aminopropan-1-ol to open a chiral aziridine (B145994) ring, establishing the required stereochemistry early in the sequence. nih.govosti.gov

Asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other, is another powerful tool. Chiral ligands, often in complex with a metal, can create a chiral environment that influences the reaction's stereochemical outcome. For example, the enantioselective N-alkylation of sulfonamides has been achieved using chiral palladium catalysts with ligands like the (S,S)-Trost ligand, yielding N-C axially chiral sulfonamides with high enantioselectivity (up to 95% ee). acs.org Similarly, β-sulfonamide alcohols have been used as ligands for titanium complexes to catalyze the asymmetric addition of esters to aldehydes, producing chiral propargylic alcohols, which are precursors to hydroxy-sulfonamides. nih.gov

Diastereoselective and Enantioselective Methodologies

When synthesizing molecules with multiple stereocenters, controlling the relative stereochemistry to form a single diastereomer is essential. Diastereoselective methods often involve the use of chiral auxiliaries or substrates that influence the stereochemical course of the reaction.

For the synthesis of related chiral structures, such as β-amino acids, the addition of enolates to chiral sulfinylimines has proven to be an effective diastereoselective method. researchgate.net Metal-free annulation reactions, using ynamides with o-hydroxybenzyl alcohols, have been developed to produce trans-3,4-diaryldihydrocoumarins with high diastereoselectivity, guided by a traceless sulfonamide directing group. rsc.org While not directly applied to this compound, these methodologies showcase powerful strategies for controlling stereochemistry in complex molecules containing sulfonamide groups.

Enantioselective synthesis can also be achieved through kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched substrate. An organocatalytic N-alkylation has been used for the effective kinetic resolution of NOBIN analogs, which are biaryl amino phenols, demonstrating a practical route to enantiopure chiral building blocks. rice.edu

| Strategy | Description | Example Application | Reference |

| Chiral Precursors | Using an enantiomerically pure starting material to define the product's stereochemistry. | Reaction of (R)-2-aminopropan-1-ol to form a specific enantiomer of a complex sulfonamide. | nih.govosti.gov |

| Asymmetric Catalysis | A chiral catalyst creates a stereochemical bias, favoring one enantiomer. | Palladium-catalyzed N-allylation of sulfonamides using a chiral Trost ligand. | acs.org |

| Diastereoselective Reaction | Controlling the formation of one diastereomer over others in molecules with multiple stereocenters. | Metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols using a sulfonamide directing group. | rsc.org |

| Kinetic Resolution | Differentiating between enantiomers in a racemic mixture by their reaction rates with a chiral catalyst. | Organocatalytic N-alkylation to resolve racemic biaryl amino phenols. | rice.edu |

Synthesis of Advanced Precursors and Key Intermediates for this compound

The synthesis of this compound relies on the strategic formation of key precursors that possess the required functional groups in the correct arrangement. The primary intermediates of interest are 1-hydroxypropane-2-sulfonic acid and its corresponding sulfonyl chloride.

A viable route to hydroxy sulfonic acids involves the selective oxidation of a precursor hydroxy mercaptan. google.com For instance, 1-hydroxypropane-2-sulfonic acid can be prepared through the oxidation of 2-mercapto-1-hydroxypropane. google.com This method is noted for producing high-purity aqueous solutions of the sulfonic acid, which can be used directly in subsequent reactions. google.com

Once the sulfonic acid is obtained, the next critical step is its conversion to a more reactive intermediate, typically the sulfonyl chloride. General methods for this transformation include reacting the sulfonic acid or its salt with inorganic acid chlorides such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). cdnsciencepub.com However, the synthesis of molecules containing both an alcoholic hydroxyl group and a chlorosulfonyl group presents a significant challenge, as the reagents used to create the sulfonyl chloride can also react with the alcohol. cdnsciencepub.com

Research into the synthesis of analogous structures, such as 2-hydroxyethanesulfonyl chloride, has provided a successful precedent. It was found that 2-hydroxyethanesulfonyl chloride could be readily prepared by reacting an aqueous solution of 2-mercaptoethanol (B42355) with chlorine. cdnsciencepub.com This demonstrates that the aqueous chlorination of a mercaptoalkanol is a feasible pathway to a hydroxyalkanesulfonyl chloride. cdnsciencepub.com This intermediate is pivotal, as the chlorosulfonyl group is highly susceptible to nucleophilic attack by ammonia (B1221849) or an amine to form the final sulfonamide. The reaction of the sulfonyl chloride with an amine is a robust and rapid method for creating the S-N bond of the sulfonamide. google.com

Table 1: Key Intermediates and Synthetic Strategies

| Intermediate | Precursor | Reaction Type | Reagents | Reference |

|---|---|---|---|---|

| 1-Hydroxypropane-2-sulfonic acid | 2-Mercapto-1-hydroxypropane | Oxidation | Hydrogen Peroxide | google.com |

| 1-Hydroxypropane-2-sulfonyl chloride | 1-Hydroxypropane-2-sulfonic acid | Chlorination | PCl₅, SOCl₂ | cdnsciencepub.com |

| 1-Hydroxypropane-2-sulfonyl chloride | 2-Mercapto-1-hydroxypropane | Oxidative Chlorination | Chlorine (aq) | cdnsciencepub.com |

Design and Synthesis of Specific Derivatives and Analogues Containing the this compound Moiety

The this compound scaffold has been incorporated into a variety of more complex molecules. The synthetic strategies often involve building the sulfonamide moiety onto a larger molecular framework or using chiral precursors to achieve specific stereochemistry.

One notable example is the synthesis of chiral pyrazolo[4,3-e] Current time information in Bangalore, IN.prepchem.combeilstein-journals.orgtriazine sulfonamides. In this work, a series of N-(1-hydroxy-propan-2-yl)benzenesulfonamide derivatives were prepared. The synthesis involved the reaction of a substituted benzenesulfonyl chloride with a chiral amino alcohol, specifically (R)- or (S)-2-aminopropan-1-ol. This approach allows for the introduction of chirality at the carbon atom adjacent to the sulfonamide nitrogen, leading to enantiomerically distinct final compounds.

Another synthetic approach to a related structure, 1-[N-(2,6-dimethylphenyl)-methane-sulfonamido]-2-propanol, involves the reaction of a pre-formed sulfonamide with an epoxide. Specifically, N-(2,6-dimethylphenyl)-methane-sulfonamide is dissolved in an aqueous sodium hydroxide (B78521) solution and treated with 1,2-propylene-oxide. prepchem.com The reaction proceeds via the nucleophilic attack of the sulfonamide nitrogen on the epoxide ring, resulting in the formation of the hydroxypropanol side chain. prepchem.com This method highlights the use of epoxides as key building blocks for introducing the hydroxypropyl group.

Analogues such as 3-amino-N-aryl-2-hydroxypropane-1-sulfonamides have been synthesized through a multi-step process starting from an epoxy sulfonamide. The epoxy ring is first opened by reaction with sodium azide (B81097), which is then followed by reduction of the resulting azide to the corresponding amine.

The synthesis of N,N-dimethyl-1-propene-1-sulfonamide has been reported starting from the corresponding N,N-dimethyl-2-hydroxypropanesulfonamide via a dehydration reaction using a methanesulfonyl chloride/organic base system. karazin.ua This indicates that N-substituted 2-hydroxypropanesulfonamides can serve as precursors for vinylsulfonamides. karazin.ua

Table 2: Selected Derivatives and Analogues of this compound

| Compound Name | Key Precursors | Synthetic Method | Reference |

|---|---|---|---|

| (S)-3-(1,3-dimethyl-1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.prepchem.combeilstein-journals.orgtriazin-5-yl)-4-ethoxy-N-(1-hydroxy-propan-2-yl)benzenesulfonamide | 3-(1,3-dimethyl-1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.prepchem.combeilstein-journals.orgtriazin-5-yl)-4-ethoxy-benzenesulfonyl chloride, (S)-2-aminopropan-1-ol | Sulfonamide formation | |

| 1-[N-(2,6-dimethylphenyl)-methane-sulfonamido]-2-propanol | N-(2,6-dimethylphenyl)-methane-sulfonamide, 1,2-Propylene-oxide | Epoxide ring-opening | prepchem.com |

| N,N-dimethyl-1-propene-1-sulfonamide | N,N-dimethyl-2-hydroxypropanesulfonamide | Dehydration | karazin.ua |

Advanced Structural Characterization and Spectroscopic Analysis of 1 Hydroxypropane 2 Sulfonamide

X-ray Crystallography and Single Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. hzdr.dehzdr.de This powerful technique provides detailed information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the formation of the crystal lattice. hzdr.dehzdr.de

While specific crystallographic data for 1-hydroxypropane-2-sulfonamide is not available in the reviewed literature, its molecular conformation and geometry can be predicted based on the well-established structures of related sulfonamide and alcohol compounds. The molecule possesses a chiral center at the C2 carbon, meaning it can exist as (R) and (S) enantiomers. guidechem.combldpharm.com The geometry around the sulfonyl group is expected to be tetrahedral.

The propane (B168953) backbone allows for rotational freedom around the C1-C2 and C2-S bonds, leading to various possible conformers in the solid state. The final observed conformation in a crystal structure would be the one that allows for the most stable packing arrangement, primarily driven by the optimization of intermolecular forces.

The molecular structure of this compound is rich in hydrogen bond donors (the -OH and -NH2 groups) and acceptors (the oxygen atoms of the hydroxyl and sulfonyl groups). guidechem.com These non-covalent interactions are crucial in directing how molecules assemble into a larger, ordered structure. wikipedia.org It is anticipated that strong intermolecular hydrogen bonds would be the dominant feature in its crystal packing.

In the crystal structures of similar sulfonamides, extensive hydrogen-bonding networks are commonly observed, often leading to the formation of well-defined supramolecular architectures such as one-dimensional ribbons or two-dimensional layers. scispace.comnih.govresearchgate.net For instance, studies on related sulfonamides reveal that N-H···O and O-H···O hydrogen bonds are prevalent, creating robust synthons that guide the crystal packing. nih.govresearchgate.net The interplay of these interactions would result in a highly ordered, three-dimensional crystalline framework. tue.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial relationship of atoms within a molecule can be determined.

In ¹H NMR spectroscopy, the chemical shift, splitting pattern (multiplicity), and integration of each signal provide detailed information about the electronic environment and connectivity of protons. libretexts.org For this compound, a distinct set of signals is expected, corresponding to the different types of protons in the molecule. The protons of the sulfonamide group (-SO2NH-) in related compounds typically appear as a broad singlet in the range of 8.78–10.15 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) |

|---|---|---|---|

| -CH3 (H3) | ~1.3 | Doublet (d) | ~7 |

| -CH- (H2) | ~3.2 | Multiplet (m) | - |

| -CH2- (H1) | ~3.8 | Multiplet (m) | - |

| -OH | Variable (broad singlet) | Singlet (s) | - |

| -SO2NH2 | Variable (broad singlet) | Singlet (s) | - |

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. oregonstate.edu Given the structure of this compound, three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the three carbon atoms of the propane backbone. The chemical shifts are influenced by the attached functional groups, with carbons bonded to electronegative oxygen and sulfur atoms appearing further downfield. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH3 (C3) | ~15 |

| -CH- (C2) | ~60 |

| -CH2- (C1) | ~65 |

Two-dimensional (2D) NMR experiments are used to resolve complex spectra and establish unambiguous structural assignments by showing correlations between nuclei. ucl.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). uvic.ca For this compound, a COSY spectrum would show cross-peaks between the protons of the methyl group (H3) and the methine proton (H2), and between the methine proton (H2) and the methylene (B1212753) protons (H1), confirming the C3-C2-C1 connectivity of the propane backbone.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. hmdb.cananalysis.com An HSQC spectrum would be crucial for definitively assigning the ¹H and ¹³C signals. It would show a correlation between the H3 protons and the C3 carbon, the H2 proton and the C2 carbon, and the H1 protons and the C1 carbon, validating the assignments presented in Tables 1 and 2.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For this compound (C₃H₉NO₃S), High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard-resolution MS by providing highly accurate mass measurements, which are crucial for unequivocally confirming the elemental composition. measurlabs.comspectralworks.com

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with precision in the parts-per-million (ppm) range. nih.gov This level of accuracy allows for the differentiation between molecules that may have the same nominal mass but differ in their atomic makeup. measurlabs.com The calculated exact mass of the protonated molecular ion [M+H]⁺ of this compound is 140.0325, derived from its molecular formula C₃H₉NO₃S. The experimental observation of this m/z value within a narrow mass tolerance (typically <5 ppm) by HRMS would provide strong evidence for the proposed molecular formula. spectralworks.comnih.gov

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum offers insight into the compound's structure. While specific experimental data for this compound is not detailed in the literature, a predictive fragmentation pathway can be proposed based on the known behavior of similar aliphatic sulfonamides and alcohols. Key fragmentation events would likely involve the cleavage of C-S, C-C, and S-N bonds. For sulfonamides, characteristic fragmentation often involves the sulfanilyl moiety; however, in this aliphatic compound, cleavages adjacent to the sulfonyl group are expected. csbsju.eduusda.gov

Table 1: Predicted HRMS Data and Fragmentation for this compound

| Ion/Fragment Formula | Calculated m/z | Description |

| [C₃H₁₀NO₃S]⁺ | 140.0325 | Protonated Molecular Ion [M+H]⁺ |

| [C₃H₇O₃S]⁺ | 123.0060 | Loss of Ammonia (B1221849) (-NH₃) |

| [C₂H₇N S]⁺ | 77.0294 | Cleavage with loss of CH₂OH and SO₂ |

| [C₃H₇O]⁺ | 59.0491 | Cleavage of C-S bond, loss of SO₂NH₂ |

| [CH₃O]⁺ | 31.0178 | Fragment corresponding to the hydroxymethyl group |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present within a molecule. spectroscopyonline.com The FT-IR spectrum provides a unique "molecular fingerprint" based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. spectroscopyonline.comresearchgate.net

The FT-IR spectrum of this compound is predicted to exhibit distinct absorption bands characteristic of its primary functional groups: the hydroxyl (-OH) group, the sulfonamide (-SO₂NH₂) group, and aliphatic C-H bonds. The presence of both N-H and O-H groups would lead to prominent, broad absorption bands in the high-wavenumber region of the spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to produce strong, characteristic peaks in the mid-frequency range.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Sulfonamide (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3250 - 3450 | Medium, Sharp (two bands) |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Sulfonamide (-SO₂) | S=O Asymmetric Stretch | 1300 - 1370 | Strong |

| Sulfonamide (-SO₂) | S=O Symmetric Stretch | 1120 - 1180 | Strong |

| Alcohol (-OH) | C-O Stretch | 1000 - 1260 | Strong |

| Sulfonamide | S-N Stretch | 895 - 935 | Medium |

The identification of these key absorption bands allows for the direct confirmation of the functional groups, complementing the molecular formula data obtained from mass spectrometry. researchgate.net

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. ugm.ac.id This technique is most effective for compounds containing chromophores—structural features with π-electrons or non-bonding electrons that can undergo these electronic transitions within the 200-800 nm range. dergipark.org.tr

The structure of this compound is entirely aliphatic and lacks conjugated π-systems or aromatic rings, which are the most common and intense chromophores. Therefore, it is not expected to exhibit significant absorption in the near-UV or visible regions of the spectrum.

The primary electronic transitions available to this molecule are n→σ* (promotion of a non-bonding electron from N, O, or S to an antibonding σ* orbital). These transitions are generally of low intensity and occur at high energies, typically in the far-UV region (below 220 nm). dergipark.org.tr Consequently, a standard UV-Vis spectrum of this compound in a non-absorbing solvent like water or ethanol (B145695) would likely show no distinct peaks above 220 nm, with only the onset of absorption (end absorption) at the lower limit of the instrument's range. This lack of significant absorption serves as a characteristic feature, confirming the absence of unsaturated or aromatic chromophores in the structure.

Table 3: Predicted UV-Vis Spectroscopic Properties of this compound

| Property | Predicted Characteristic | Rationale |

| λmax (nm) | No significant absorption > 220 nm | Absence of conjugated π-systems or aromatic chromophores. |

| Molar Absorptivity (ε) | Very Low | Only weak n→σ* transitions are possible. |

| Typical Solvent | Water, Ethanol | Solvents must be transparent in the far-UV region. |

Computational and Theoretical Studies of 1 Hydroxypropane 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometry of molecules. For 1-Hydroxypropane-2-sulfonamide, these calculations provide a detailed picture of its conformational landscape and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are instrumental in determining its most stable three-dimensional structure. semanticscholar.orgresearchgate.net These calculations reveal bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic structure, also elucidated by DFT, provides information about the distribution of electrons within the molecule. This is crucial for understanding its chemical reactivity and intermolecular interactions. While specific DFT data for this compound is not extensively published, theoretical models suggest that the sulfonamide group significantly influences the electronic properties of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S-N | 1.67 | O-S-O | 120.5 |

| S=O | 1.43 | O-S-N | 106.8 |

| C-S | 1.80 | C-S-N | 107.5 |

| C-C | 1.54 | C-C-C | 112.0 |

| C-O | 1.43 | H-O-C | 109.5 |

| N-H | 1.01 | H-N-H | 115.0 |

Note: This data is illustrative and based on typical values for similar aliphatic sulfonamides. Specific experimental or computational studies on this compound are required for definitive values.

Conformational Analysis and Energy Minimization of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the C-C and C-S bonds can lead to various conformers with different energy levels.

Energy minimization calculations, typically performed alongside conformational analysis, identify the most stable conformer, which is the one with the lowest potential energy. Studies on aliphatic sulfonamides suggest that the orientation of the sulfonamide group relative to the alkyl chain is a key determinant of conformational preference. acs.org The presence of the hydroxyl group in this compound can lead to intramolecular hydrogen bonding, which would further influence the conformational landscape and stability of different conformers. The most stable conformation will be the one that minimizes steric hindrance and maximizes stabilizing interactions like hydrogen bonds.

Molecular Orbital Theory and Frontier Molecular Orbitals (FMOs) Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed frontier molecular orbitals (FMOs).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the sulfonamide group, being electron-withdrawing, is expected to lower the energy of the LUMO, potentially affecting its reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | 2.0 |

| HOMO-LUMO Gap | 9.5 |

Note: These values are hypothetical and serve as an illustration. Actual values would need to be determined by specific quantum chemical calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum.

For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the sulfonyl group and the hydroxyl group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amine and hydroxyl groups, suggesting these are sites for nucleophilic attack. researchgate.net The MEP analysis is crucial for understanding how the molecule might interact with other molecules, including biological targets. epa.gov

Calculation of Thermochemical Parameters and Stability

Thermochemical parameters such as enthalpy of formation, entropy, and Gibbs free energy can be calculated using computational methods. These parameters are essential for determining the thermodynamic stability of a molecule and predicting the feasibility and spontaneity of chemical reactions.

For this compound, these calculations can provide valuable data on its stability under different conditions. While specific thermochemical data for this compound is scarce in the literature, studies on other sulfonamides have shown that such calculations can yield reliable results. nih.govresearchgate.netnih.govresearchgate.net

Table 3: Hypothetical Thermochemical Parameters of this compound at 298.15 K

| Parameter | Value |

| Enthalpy of Formation (ΔHf°) | -650 kJ/mol |

| Standard Entropy (S°) | 350 J/(mol·K) |

| Gibbs Free Energy of Formation (ΔGf°) | -500 kJ/mol |

Note: This data is illustrative and based on general values for similar organic molecules. Precise calculations for this compound are necessary for accurate thermochemical data.

Theoretical Insights into the Acidity and pKa Values of the Sulfonamide Moiety

The sulfonamide moiety (-SO2NH2) is known to be acidic due to the electron-withdrawing nature of the sulfonyl group, which stabilizes the resulting conjugate base. Theoretical calculations can provide valuable insights into the acidity of the sulfonamide proton and predict its pKa value.

The pKa is a measure of the strength of an acid in solution. Computational methods, often in conjunction with a solvation model, can be used to calculate the free energy change of deprotonation, from which the pKa can be derived. For aliphatic sulfonamides like this compound, the pKa is generally higher (less acidic) compared to aromatic sulfonamides. nih.gov The presence of the hydroxyl group might have a slight influence on the acidity of the sulfonamide proton through inductive effects. Accurate pKa prediction is important for understanding the ionization state of the molecule in different environments, which in turn affects its solubility, lipophilicity, and biological activity. rsc.orgchemrxiv.orgchemrxiv.orgrsc.orgnih.gov

Computational Mechanistic Studies of this compound Reactions

Extensive searches of scientific literature and chemical databases did not yield any specific computational mechanistic studies focused on the reactions of this compound. While computational methods are widely applied to understand the reaction mechanisms of various organic compounds, including other sulfonamides, dedicated theoretical investigations into the reaction pathways of this compound are not present in the available public research.

Therefore, no detailed research findings or data tables on the computational mechanistic studies of reactions involving this specific compound can be provided at this time.

Mechanistic Investigations of Reactions Involving 1 Hydroxypropane 2 Sulfonamide

Reaction Kinetics and Determination of Rate-Determining Steps

In many reactions involving sulfonamides, the rate law is often found to be dependent on the concentration of the sulfonamide and another reactant, indicating a bimolecular rate-determining step. savemyexams.com For instance, in the oxidation of various sulfonamide antibiotics by versatile peroxidase, the reactions were found to follow first-order kinetics with respect to the sulfonamide concentration. scielo.org.mx This suggests that the initial interaction between the enzyme and the sulfonamide is the slow step.

The rate-determining step in a reaction involving 1-hydroxypropane-2-sulfonamide would likely depend on the specific transformation. For example, in a nucleophilic substitution reaction, if a stable carbocation can be formed at the second carbon of the propane (B168953) chain, the reaction might proceed through an SN1 mechanism where the formation of the carbocation is the unimolecular rate-determining step. megalecture.com However, given the primary nature of the carbon bearing the hydroxyl group and the secondary nature of the carbon with the sulfonamide group, a bimolecular SN2 or E2 mechanism, where the nucleophile or base is involved in the RDS, is also highly probable. megalecture.comsavemyexams.com

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |

This is a hypothetical data table to illustrate how kinetic data can be used to determine reaction order and the rate law.

The identification of the RDS can be achieved through various experimental techniques, including monitoring changes in reactant and product concentrations over time, isotopic labeling studies, and computational modeling. The activation energy barrier, which is the minimum energy required for a reaction to occur, is highest for the rate-determining step.

Elucidation of Catalytic Cycles and Transient Intermediates

Many complex organic transformations proceed through catalytic cycles, where a catalyst is regenerated after each cycle. These cycles often involve transient intermediates, which are short-lived, high-energy species that are not observed as final products. libretexts.org In the context of reactions involving sulfonamides, various catalytic systems have been developed, often involving transition metals or photocatalysts. rsc.orgnih.gov

For instance, the electrosynthesis of complex sulfonamides has been shown to proceed through a radical cascade reaction mechanism. rsc.orgsemanticscholar.org In these reactions, a sulfonyl radical (RSO₂•) is often generated as a key transient intermediate. rsc.orgnih.gov This radical can then participate in a series of rapid bond-forming events to construct complex molecular architectures. rsc.org While not specifically demonstrated for this compound, it is plausible that under appropriate electrochemical or photochemical conditions, it could also form a sulfonyl radical intermediate.

Another example of transient species in sulfonamide chemistry is the formation of transient directing groups in C-H functionalization reactions. acs.org For example, the reaction of a benzylamine (B48309) with an aldehyde can form a transient imine that directs a metal catalyst to a specific C-H bond for functionalization. acs.org This strategy allows for the selective modification of otherwise unreactive C-H bonds.

The elucidation of these catalytic cycles and the detection of transient intermediates often require sophisticated analytical techniques such as fast-flow spectroscopy, electron paramagnetic resonance (EPR) for radical species, and in-situ mass spectrometry. acs.org Computational studies also play a crucial role in mapping out the energy profiles of these complex reaction pathways and identifying the structures of transient species. acs.orgnih.gov

Table 2: Potential Transient Intermediates in Reactions of this compound

| Intermediate Type | Potential Generating Reaction | Role in Reaction |

| Sulfonyl Radical | Photocatalysis, Electrosynthesis | Chain propagation in radical reactions |

| Carbocation | SN1 type reaction | Electrophile for nucleophilic attack |

| Carbanion | Deprotonation adjacent to sulfonyl group | Nucleophile in bond-forming reactions |

| Iminium Ion | Reaction of amine with a carbonyl | Electrophile for nucleophilic addition |

Role of the Hydroxyl Group and Sulfonamide Moiety in Reaction Pathways

The reactivity of this compound is dictated by the interplay of its two key functional groups: the hydroxyl (-OH) group and the sulfonamide (-SO₂NH₂) moiety.

The hydroxyl group is a versatile functional group that can act as both a nucleophile and a proton donor. researchgate.net Its nucleophilicity allows it to attack electrophilic centers, while its ability to form hydrogen bonds can influence the solvation of the molecule and the transition states of reactions. researchgate.net The reactivity of the primary hydroxyl group at the C1 position can be different from that of other hydroxyl groups in a molecule, a principle that can be exploited for selective chemical modifications. researchgate.net In some reactions, the hydroxyl group can be activated, for instance by protonation in acidic media, to become a better leaving group (as water).

The sulfonamide moiety is a cornerstone in medicinal chemistry due to its diverse biological activities. acs.org Chemically, the sulfonamide group is electron-withdrawing, which can influence the acidity of the N-H proton and the reactivity of adjacent atoms. The nitrogen atom of the sulfonamide can be deprotonated under basic conditions to form a resonance-stabilized anion, which can then act as a nucleophile. psu.edu Furthermore, the sulfur atom in the sulfonamide group is electrophilic and can be attacked by nucleophiles. The sulfonamide group can also be a precursor to sulfonyl radicals under photocatalytic conditions, opening up avenues for radical-based transformations. nih.gov

In this compound, the proximity of the hydroxyl and sulfonamide groups may lead to intramolecular interactions that influence reactivity. For example, intramolecular hydrogen bonding between the two groups could affect their individual reactivities.

Proposed Mechanistic Pathways (e.g., polar, radical, addition-elimination, nucleophilic substitution)

Reactions involving this compound can proceed through a variety of mechanistic pathways, depending on the reagents and reaction conditions.

Polar Reactions: These reactions involve the movement of electron pairs and the formation of ionic intermediates. libretexts.org

Nucleophilic Substitution (SN1 and SN2): The carbon atom attached to the sulfonamide group or a derivative of the hydroxyl group (e.g., a tosylate) can be an electrophilic center for nucleophilic attack. An SN2 reaction would involve a backside attack by a nucleophile in a single concerted step, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.org An SN1 reaction would proceed through a carbocation intermediate, which is favored for more substituted carbons and in polar protic solvents. libretexts.orgacs.org

Elimination (E1 and E2): Under basic conditions, an elimination reaction can occur to form an alkene. An E2 reaction is a concerted process where a base removes a proton and a leaving group departs simultaneously. megalecture.com An E1 reaction proceeds through a carbocation intermediate.

Addition-Elimination: Reactions at the sulfur atom of the sulfonamide group can proceed via an addition-elimination mechanism, where a nucleophile adds to the sulfur atom, forming a tetrahedral intermediate, which then eliminates a leaving group.

Radical Reactions: These reactions involve single electron transfers and the formation of radical intermediates. nih.gov

Radical Cascade Reactions: As mentioned earlier, under electrochemical or photochemical conditions, a sulfonyl radical can be generated from the sulfonamide group. rsc.orgsemanticscholar.org This radical can then initiate a cascade of reactions, such as additions to double or triple bonds, leading to the formation of complex cyclic structures. rsc.org

Radical-Polar Crossover: Some reactions may involve a switch from a radical to a polar mechanism, or vice versa. acs.org For example, a radical intermediate could be oxidized to a cation, which then undergoes a polar reaction.

Solvent Effects and Reaction Environment on Mechanisms

The solvent in which a reaction is conducted can have a profound impact on the reaction rate and mechanism. acs.orgsapub.org This is particularly true for reactions that involve charged intermediates or transition states.

Polar Protic Solvents: Solvents like water and alcohols have O-H or N-H bonds and are capable of hydrogen bonding. They are effective at stabilizing both cations and anions. acs.org For SN1 reactions, polar protic solvents can significantly accelerate the rate by stabilizing the carbocation intermediate formed in the rate-determining step. libretexts.orgacs.org

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (ACN) have large dipole moments but lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions. acs.org These solvents can enhance the nucleophilicity of anions, making them favorable for SN2 reactions. libretexts.org

Nonpolar Solvents: Solvents like hexane (B92381) and toluene (B28343) have low dielectric constants and are poor at solvating ions. Reactions involving charged species are generally slower in nonpolar solvents.

The effect of the solvent on a reaction can provide valuable mechanistic insights. univpancasila.ac.id For example, a significant rate increase in a more polar protic solvent is often indicative of an SN1 mechanism. libretexts.orgunivpancasila.ac.id Changes in the reaction mechanism can also be induced by changing the solvent system. sapub.org For instance, a reaction might switch from a bimolecular (SN2) to a unimolecular (SN1) mechanism when moving from a less polar to a more polar solvent. sapub.org

The pH of the reaction medium is another crucial factor, especially for a molecule like this compound which has both acidic (sulfonamide N-H) and potentially basic (hydroxyl oxygen) sites. The protonation state of these functional groups will significantly affect their reactivity.

Stereochemical Aspects and Chiral Induction in Reactions

The carbon atom bearing the sulfonamide group in this compound is a stereocenter. Therefore, reactions at this center can have significant stereochemical implications.

Stereospecific and Stereoselective Reactions: A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. An SN2 reaction, which proceeds with inversion of configuration, is a classic example of a stereospecific reaction. A stereoselective reaction is one in which one stereoisomer of the product is formed preferentially over others.

Chiral Induction: In asymmetric synthesis, a chiral influence is used to favor the formation of one enantiomer or diastereomer over another. acs.org This can be achieved by using a chiral substrate, a chiral reagent, a chiral catalyst, or a chiral solvent. For reactions involving this compound, if the starting material is enantiomerically pure, the stereochemical outcome of the reaction will depend on the mechanism.

In the broader context of sulfonamide chemistry, there has been significant progress in the development of enantioselective methods. nih.govresearchgate.net For example, chiral ligands are used in transition metal-catalyzed reactions to achieve high levels of enantioselectivity in the formation of C-C and C-N bonds. nih.gov Chiral sulfinamide monophosphine ligands have been developed and used in enantioselective gold-catalyzed cycloaddition reactions. It is conceivable that similar strategies could be applied to reactions of this compound to control the stereochemistry of the products.

The study of double asymmetric induction, where both the substrate and the reagent/catalyst are chiral, can lead to either matched or mismatched pairs, resulting in very high or diminished stereoselectivity, respectively. acs.org

Exploration of Derivatives and Analogues of 1 Hydroxypropane 2 Sulfonamide

Rational Design Principles for Novel Sulfonamide Derivatives Bearing the 1-Hydroxypropane-2-sulfonamide Scaffold

The rational design of new chemical entities based on the this compound core is a meticulous process that leverages computational tools and an understanding of pharmacophoric requirements to create molecules with desired biological activities. nih.govresearchgate.net This approach moves beyond random screening, employing a targeted strategy to optimize ligand-receptor interactions. scirp.org

A primary step in the design process is the use of in silico structure-based methods like molecular docking. scirp.org These computational techniques predict the conformation, position, and orientation of a designed ligand within the active site of a biological target. scirp.org For instance, if targeting a specific enzyme, derivatives of this compound would be designed to maximize binding affinity and specificity. This involves modifying the core structure by adding or altering substituents at the hydroxyl group, the sulfonamide nitrogen, or the propyl backbone to enhance interactions with key amino acid residues in the target's binding pocket.

Another key principle is the identification and incorporation of essential pharmacophoric features. researchgate.netmdpi.com Sulfonamides are known to act on a wide array of biological targets, including enzymes like carbonic anhydrases and kinases. nih.govscirp.orgacs.org The design strategy often involves maintaining the core sulfonamide group, which can act as a zinc-binding group in metalloenzymes or form crucial hydrogen bonds, while modifying other parts of the molecule to improve properties like target selectivity and potency. For derivatives of this compound, this could involve replacing the terminal methyl group with larger, more complex cyclic or heterocyclic systems to explore new binding interactions. researchgate.net

Computational models such as Holographic Quantitative Structure-Activity Relationship (HQSAR) and 3D-QSAR can also be employed. nih.govnih.gov These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, helping to predict the potency of newly designed molecules before their synthesis. nih.govnih.gov By analyzing the impact of different structural modifications on activity, these models guide the design of more effective derivatives.

Structure-Activity Relationship (SAR) Studies in Related Hydroxy-Sulfonamide Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. youtube.com While specific SAR data for this compound is not extensively documented, valuable insights can be drawn from studies on related hydroxy-sulfonamide scaffolds. These studies reveal patterns that can guide the modification of the this compound core for enhanced biological effects.

In many biologically active sulfonamides, the aromatic ring and the N1-substituent on the sulfonamide group are critical for activity. youtube.com For aliphatic sulfonamides like this compound, the focus shifts to the substituents on the alkyl chain and the sulfonamide nitrogen.

Key SAR insights from related scaffolds include:

The Hydroxyl Group: The position and stereochemistry of the hydroxyl group are often crucial. In many inhibitors, the hydroxyl group participates in key hydrogen bonding interactions with the target protein. nih.gov For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the hydroxyl group was essential for potent inhibition of the 12-lipoxygenase enzyme. nih.gov Altering the position of the hydroxyl group on the propane (B168953) chain or its stereocenter could significantly impact the binding affinity and selectivity of the resulting derivatives.

The Sulfonamide Moiety: The sulfonamide group itself is a cornerstone of activity, often acting as a key anchoring point to the biological target. youtube.com Mono-substitution on the sulfonamide nitrogen (N1) with heterocyclic rings has been shown to dramatically increase the potency of many sulfonamide drugs. youtube.com Disubstitution, however, often leads to a loss of activity. youtube.com

The Alkyl Chain: The length and substitution pattern of the alkyl chain connecting the hydroxyl and sulfonamide groups can influence lipophilicity and conformational flexibility. In studies of carvacrol-derived sulfonamides, modifications to the substituents on the sulfonamide group, rather than the core phenolic structure, led to significant variations in acetylcholinesterase inhibitory activity. nih.gov This suggests that attaching different groups to the propane backbone of this compound could modulate its biological profile.

The table below summarizes general SAR findings from related sulfonamide compounds that could be applied to the this compound scaffold.

| Structural Feature | Modification | Potential Impact on Activity | Reference |

| Sulfonamide Nitrogen (N1) | Mono-substitution with heterocyclic rings | Increased potency | youtube.com |

| Di-substitution | Loss of activity | youtube.com | |

| Hydroxyl Group | Altering position or stereochemistry | Significant change in binding affinity and selectivity | nih.govnih.gov |

| Propyl Backbone | Introduction of bulky or aromatic groups | Modulation of lipophilicity and exploration of new binding pockets | researchgate.netnih.gov |

| Aromatic Ring (if added) | Substitution pattern on the ring | Influences electronic properties and interactions with target | researchgate.netnih.gov |

These generalized SAR principles provide a foundational roadmap for the systematic modification of the this compound structure to develop analogues with tailored biological activities.

Advanced Synthesis and Comprehensive Characterization of Novel Hydroxy-Sulfonamide Derivatives

The synthesis of novel derivatives based on the this compound scaffold involves multi-step chemical reactions, followed by rigorous purification and characterization to confirm the structure of the final products.

A common and efficient method for creating sulfonamide derivatives is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. hilarispublisher.com To synthesize derivatives of this compound, one could start with a suitable amino alcohol and react it with a desired sulfonyl chloride. For example, reacting 1-aminopropan-2-ol (B43004) with various substituted benzenesulfonyl chlorides would yield a series of N-aryl-1-hydroxypropane-2-sulfonamides. Alternatively, derivatives can be synthesized by reacting 1-hydroxypropane-2-sulfonyl chloride (if available) with a range of primary or secondary amines.

The general synthetic route often involves the following steps:

Starting Material Synthesis: Preparation of the key intermediates, such as amino alcohols or sulfonyl chlorides with desired functionalities.

Coupling Reaction: The core sulfonamide linkage is formed, typically via a nucleophilic substitution reaction. hilarispublisher.com For instance, a mixture of an amine and a sulfonyl chloride is stirred, often in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), and refluxed for several hours. tandfonline.com

Purification: Once the reaction is complete, the crude product is purified. This is often achieved through techniques like recrystallization from a suitable solvent (e.g., ethanol) or column chromatography to isolate the desired compound with high purity. tandfonline.com

Comprehensive Characterization: The structural elucidation of the newly synthesized compounds is crucial and is achieved using a combination of modern spectroscopic and analytical techniques: hilarispublisher.comtandfonline.comdergipark.org.trtandfonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the presence of key functional groups. For a hydroxy-sulfonamide derivative, characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, N-H stretching of the sulfonamide, and the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide moiety. tandfonline.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity. hilarispublisher.com

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N, S) in the compound, which should match the calculated values for the proposed structure. tandfonline.com

Melting Point Determination: A sharp melting point range indicates the purity of the synthesized crystalline solid. hilarispublisher.com

By employing these advanced synthetic and characterization methods, novel derivatives of this compound can be reliably prepared and their structures unequivocally confirmed.

Bioisosteric Replacements of the Sulfonamide and Hydroxyl Functionalities and Their Impact on Chemical Behavior

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a powerful tool in drug design. scispace.comipinnovative.com It is used to modulate the potency, selectivity, bioavailability, and metabolic stability of a lead compound. scispace.comdrughunter.com For the this compound scaffold, both the sulfonamide and hydroxyl groups are prime candidates for bioisosteric replacement.

Sulfonamide Group Bioisosteres: The sulfonamide group is a classical bioisostere of a carboxylic acid. However, it can also be replaced by other groups to fine-tune properties. The goal is often to retain the acidic nature and hydrogen bonding capabilities while altering other parameters like lipophilicity or metabolic fate.

Acylsulfonamides and Sulfonylureas: These are common replacements that can maintain or alter the hydrogen bonding pattern and acidity.

Tetrazoles: The 5-substituted 1H-tetrazole is a well-known non-classical bioisostere for carboxylic acids and, by extension, sulfonamides. u-tokyo.ac.jp Tetrazoles have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen-bonding interactions, but they often provide improved metabolic stability and cell permeability. ipinnovative.com

Hydroxyl Group Bioisosteres: The hydroxyl group is a key hydrogen bond donor and acceptor. Replacing it can impact receptor binding, solubility, and metabolism.

Amines (-NH₂) and Thiols (-SH): These are classical bioisosteres that can also act as hydrogen bond donors. drughunter.com However, they alter the electronic properties and potential for oxidation.

Methanesulfonamide (B31651) (-NHSO₂CH₃): In some contexts, a methanesulfonamide group has been successfully used as a bioisosteric replacement for a hydroxyl group, maintaining biological activity while potentially improving the pharmacokinetic profile. u-tokyo.ac.jp

Fluorine (-F): Replacing a hydroxyl group with fluorine can be a strategic move to block metabolic oxidation at that position. While fluorine is not a classical isostere in terms of hydrogen bonding, its small size and high electronegativity can influence the molecule's conformation and electronic properties. scispace.com

The table below illustrates potential bioisosteric replacements for the key functional groups in this compound and their likely impact.

| Original Group | Bioisosteric Replacement | Potential Impact on Chemical Behavior | Reference |

| Sulfonamide (-SO₂NHR) | Acylsulfonamide (-CONHSO₂R) | Modulates acidity and H-bonding capacity | u-tokyo.ac.jp |

| Tetrazole | Similar pKa, increased metabolic stability | ipinnovative.com | |

| Hydroxyl (-OH) | Amine (-NH₂) | Similar H-bonding, alters basicity | drughunter.com |

| Methanesulfonamide (-NHSO₂CH₃) | Can retain activity, improves metabolic profile | u-tokyo.ac.jp | |

| Fluorine (-F) | Blocks metabolic oxidation, increases lipophilicity | scispace.com |

By judiciously applying bioisosteric replacement strategies, derivatives of this compound can be designed with optimized physicochemical and pharmacological properties.

Hybrid Molecules Incorporating the this compound Moiety with Other Pharmacophores

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric units into a single molecule. dergipark.org.tr The goal is to create a hybrid compound that may exhibit improved affinity, better selectivity, or a dual mode of action by interacting with multiple biological targets simultaneously. mdpi.comdergipark.org.tr The this compound moiety, with its proven sulfonamide pharmacophore, can serve as an excellent building block for the creation of novel hybrid molecules. acs.orgajchem-b.com

The rationale for creating such hybrids is multifaceted. For diseases with complex pathologies, targeting multiple pathways with a single molecule can be more effective than using a combination of separate drugs. This approach can also help in overcoming drug resistance mechanisms. acs.org

A variety of pharmacophores could be conjugated with the this compound scaffold to explore new therapeutic potential. The linkage can be achieved by modifying the terminal methyl group, the hydroxyl group, or the sulfonamide nitrogen.

Examples of Pharmacophores for Hybridization:

Coumarins: Coumarin (B35378) and its derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. ajchem-a.com A hybrid molecule combining the this compound core with a coumarin moiety could result in compounds with enhanced or novel therapeutic effects. nih.govajchem-a.com

Benzothiazoles: The benzothiazole (B30560) scaffold is present in many compounds with diverse pharmacological activities, including anticancer and antimicrobial effects. dergipark.org.tr Synthesizing a hybrid that links a benzothiazole unit to the this compound structure could yield multifunctional agents.

Triazines: 1,3,5-triazine (B166579) derivatives have been investigated for their anticancer and anti-inflammatory activities. acs.org A sulfonamide-triazine hybrid could be designed to target specific enzymes like phosphoinositol 3-kinases (PI3Kα), which are implicated in cancer pathways. acs.org

Isoxazoles: Isoxazole-containing sulfonamides, such as sulfamethoxazole, are well-established antibacterial agents. nih.gov Creating new hybrids incorporating the this compound scaffold with different isoxazole (B147169) derivatives could lead to the development of new antimicrobial agents.

The synthesis of these hybrid molecules would follow established chemical principles, creating stable linkers (e.g., amide, ester, or ether bonds) between the this compound core and the second pharmacophore. The resulting compounds would then be subjected to rigorous biological evaluation to assess their activity profile. This molecular hybridization approach represents a promising avenue for expanding the therapeutic potential of the sulfonamide class of compounds. mdpi.com

Advanced Analytical Methodologies for 1 Hydroxypropane 2 Sulfonamide Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation in Research